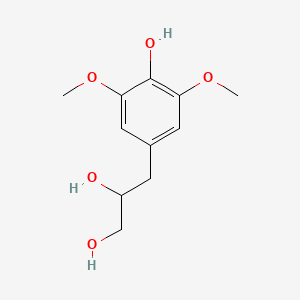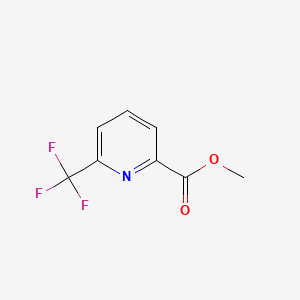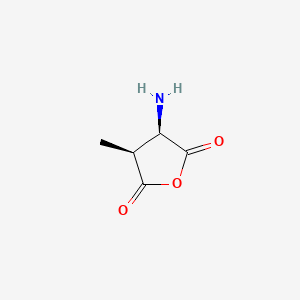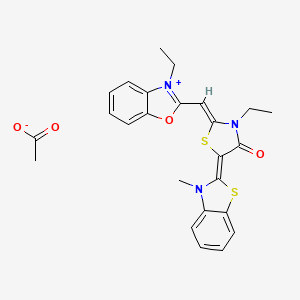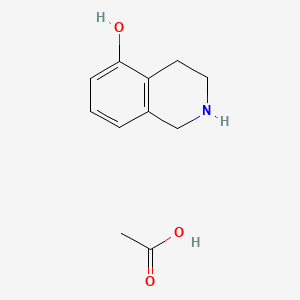
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, also known as 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline Acetate, is a biochemical used in proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate consists of an isoquinoline backbone with a hydroxyl group at the 5th position and an acetate group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate include a molecular formula of C11H15NO3 and a molecular weight of 209.24 . Additional specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activities
1,2,3,4-Tetrahydroisoquinoline derivatives, including 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, are known for their biological activities against various pathogens and in treating neurodegenerative disorders . These compounds are valuable in medicinal chemistry for their potential therapeutic effects.
Organic Synthesis
This compound serves as a biochemical tool in proteomics research, aiding in the synthesis of complex organic molecules . Its role in the construction of diverse molecular structures is crucial for advancing organic chemistry.
Drug Design
In drug design, 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is utilized for its biochemical properties, contributing to the development of new therapeutic agents . Its molecular framework is significant in creating novel drug candidates.
Neurodegenerative Disease Research
The compound’s impact on neurodegenerative diseases is noteworthy. It’s involved in research targeting conditions like Alzheimer’s and Parkinson’s, due to its activity in neurological pathways .
Cancer Research
Research into anti-cancer agents often involves this compound due to its potential in designing molecules that can interact with cancerous cells . It’s a part of the ongoing search for more effective cancer treatments.
Molecular Docking Studies
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is used in molecular docking studies to understand how drugs interact with their targets . This is essential for predicting the behavior of drugs within the body.
Multicomponent Reactions
The compound is involved in multicomponent reactions, particularly in the C(1)-functionalization of tetrahydroisoquinolines . These reactions are pivotal for creating complex molecules with high efficiency.
Asymmetric Catalysis
Lastly, derivatives of this compound are applied in asymmetric catalysis, serving as chiral scaffolds to produce enantiomerically pure substances . This is vital for the synthesis of compounds with specific desired properties.
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydro-5-isoquinolinol Acetate is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that can combat infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Given the broad biological activities of thiq-based compounds, it can be inferred that multiple pathways related to infection and neurodegeneration could potentially be affected .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that the compound could have similar effects.
Propiedades
IUPAC Name |
acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPTVFLMBNENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCC2=C1C(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655181 |
Source


|
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1,2,3,4-tetrahydroisoquinoline Acetate | |
CAS RN |
164653-60-5 |
Source


|
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
